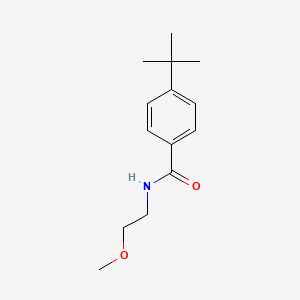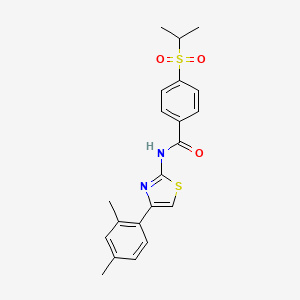![molecular formula C14H19NO2S B2938456 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2309705-62-0](/img/structure/B2938456.png)
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide, also known as MOTN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also exhibit its therapeutic effects by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, it has been studied for its potential to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which may pose a challenge in some experiments. In addition, more research is needed to fully understand the mechanism of action and potential side effects of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate its effects on cognitive function and memory. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more effective synthesis methods and improved solubility could lead to the development of new therapeutic agents based on 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Synthesemethoden
The synthesis of 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain pure 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-2-3-11(18-10)13(16)15-12-4-5-14(12)6-8-17-9-7-14/h2-3,12H,4-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILOWJUIXVNMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)


![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)
![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)

![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2938385.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2938386.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2938388.png)
![2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2938391.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)
![N-(3,5-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2938396.png)